molecular formula C15H23N3O4 B2567086 aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate CAS No. 2567503-90-4

aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate

Cat. No.: B2567086
CAS No.: 2567503-90-4
M. Wt: 309.366
InChI Key: MRADCUIDIAVUOO-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate is a versatile compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique combination of functional groups, which contribute to its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with acetic acid and a carbamimidoyl(phenyl)methyl derivative. The reaction conditions often require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, tert-butyl N-[carbamimidoyl(4-trifluoromethyl)phenyl]methyl]carbamate
  • Acetic acid, tert-butyl N-[carbamimidoyl(4-methyl)phenyl]methyl]carbamate

Uniqueness

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity under various conditions .

Biological Activity

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate, also known by its chemical identifier, is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an acetic acid moiety and a tert-butyl carbamate group. This combination suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the carbamate functional group is thought to enhance binding affinity through hydrogen bonding and electrostatic interactions with target sites.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for various physiological responses.

Biological Activity Overview

Research indicates that acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, potentially through the inhibition of tumor growth or induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens.

Data Tables

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
Anti-inflammatoryReduction in cytokine levels ,
AntimicrobialInhibition of bacterial growth,

Case Studies

  • Anticancer Research : A study explored the effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent in oncology.
  • Inflammation Model : In an animal model of arthritis, administration of the compound led to decreased joint swelling and reduced levels of pro-inflammatory cytokines, highlighting its anti-inflammatory potential.
  • Microbial Inhibition : Laboratory tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential use as an antimicrobial agent.

Properties

IUPAC Name

acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRADCUIDIAVUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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